GW4064 - 278779-30-9

GW4064

Catalog Number: EVT-270533
CAS Number: 278779-30-9
Molecular Formula: C28H22Cl3NO4
Molecular Weight: 542.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, more commonly known as GW4064, is a synthetic, non-steroidal compound extensively employed in scientific research as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , ] FXR is a nuclear receptor belonging to the metabolic nuclear receptor superfamily and plays a crucial role in various physiological and pathological processes. [, , , , ]

GW4064 is not a medication approved for human use and is primarily utilized as a pharmacological tool to investigate the functions of FXR in vitro and in vivo. [, , , ]

Chenodeoxycholic acid (CDCA)

  • Compound Description: Chenodeoxycholic acid (CDCA) is an endogenous bile acid that acts as a Farnesoid X receptor (FXR) agonist. It is less potent compared to GW4064. [, ] CDCA is known to regulate bile acid synthesis and transport. []
  • Relevance: CDCA serves as a natural counterpart to the synthetic GW4064, both activating FXR but with different potencies. This difference highlights the enhanced potency of GW4064 as a research tool. [, ]

Cholic acid (CA)

  • Compound Description: Cholic acid (CA) is a primary bile acid that serves as an endogenous FXR agonist. []
  • Relevance: Like CDCA, CA represents a natural ligand for FXR, offering a comparison point for the activity and specificity of GW4064 in FXR-related research. []

6α-ethyl-chenodeoxycholic acid (6-ECDCA)

  • Compound Description: 6α-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a semi-synthetic derivative of CDCA with improved potency and efficacy as an FXR agonist. []
  • Relevance: 6-ECDCA demonstrates the potential for developing more potent and selective FXR agonists based on the structure of endogenous bile acids, similar to GW4064. []

Fexaramine

  • Compound Description: Fexaramine is a potent and selective FXR agonist. [] It exhibits beneficial metabolic effects. []
  • Relevance: Similar to GW4064, Fexaramine is a synthetic FXR agonist, indicating the development of multiple synthetic ligands for FXR research. []

MFA-1

  • Compound Description: MFA-1 is a synthetic FXR agonist known for its high potency. []
  • Relevance: MFA-1, alongside GW4064, underscores the ongoing efforts to design and synthesize potent and specific FXR agonists for research and potential therapeutic applications. []

XL335

  • Compound Description: XL335 is a synthetic FXR agonist. []
  • Relevance: Similar to GW4064, XL335 represents a synthetic approach to target FXR, contributing to the understanding of FXR function and its therapeutic potential. []

Ivermectin

  • Compound Description: Ivermectin, an antiparasitic drug, has been identified as an FXR agonist. []
  • Relevance: The identification of Ivermectin as an FXR agonist highlights the potential for drug repurposing and the diverse range of compounds that can interact with FXR. []

Guggulsterone

  • Compound Description: Guggulsterone is a natural product extracted from the Guggul tree. It acts as an FXR antagonist. [, ] Guggulsterone has been shown to lower hepatic cholesterol levels. []
  • Relevance: Guggulsterone provides a contrasting perspective by antagonizing FXR activity, unlike GW4064, and offers insights into the potential therapeutic benefits of FXR inhibition. [, ]

N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB)

  • Compound Description: NDB is a small molecule identified as a selective antagonist of human FXRα. [] Structural analysis revealed that NDB induces conformational changes in FXRα, leading to its homodimerization and preventing coactivator binding. [] NDB has shown promising results in preclinical studies for metabolic disorders. []
  • Relevance: NDB serves as a valuable tool to study the structural basis of FXR antagonism and its potential therapeutic applications. Unlike GW4064, which activates FXR, NDB inhibits its activity. []

Lithocholic Acid (LCA)

  • Compound Description: Lithocholic acid (LCA) is a hydrophobic secondary bile acid known to induce cholestasis. [] LCA acts as an FXR antagonist with partial agonist activity, decreasing BSEP expression and potentially contributing to its toxic effects. []
  • Relevance: LCA provides an example of an endogenous bile acid with opposing effects to GW4064 on FXR activity and highlights the complexity of bile acid signaling. []
Source and Classification

GW4064 was developed by GlaxoSmithKline and is classified as a small molecule drug. It is specifically designed to activate the Farnesoid X receptor, which is involved in the regulation of genes related to bile acid synthesis and transport, glucose metabolism, and lipid homeostasis. The compound's chemical structure features an isoxazole moiety, which is integral to its activity as an agonist.

Synthesis Analysis

Methods and Technical Details

The synthesis of GW4064 involves several key steps that utilize standard organic chemistry techniques. Initially, the isoxazole derivative is synthesized through cyclization reactions involving appropriate precursors. Following this, coupling reactions are performed to attach various substituents that enhance the compound's pharmacological properties.

In one reported synthesis method, the isoxazole derivative was coupled with 4-hydroxybenzoate derivatives in dimethylformamide (DMF) using potassium carbonate as a base. Subsequent reactions included methyl ester removal and further coupling steps to yield the final product. The purity and identity of GW4064 were confirmed using high-performance liquid chromatography and mass spectrometry techniques .

Molecular Structure Analysis

Structure and Data

The molecular formula for GW4064 is C14_{14}H13_{13}N3_{3}O3_{3}, with a molecular weight of approximately 273.27 g/mol. The structure features an isoxazole ring fused with a benzoic acid derivative, which is essential for its interaction with the Farnesoid X receptor.

The three-dimensional structure of GW4064 has been elucidated through crystallography studies, revealing its binding orientation within the ligand-binding domain of the Farnesoid X receptor. This structural insight aids in understanding how modifications to the compound can affect its binding affinity and biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

GW4064 undergoes various chemical reactions that influence its stability and reactivity in biological systems. Notably, it can interact with different G protein-coupled receptors, leading to diverse signaling outcomes beyond its primary action on the Farnesoid X receptor. These interactions can modulate pathways involving cyclic adenosine monophosphate accumulation and calcium signaling .

In experimental settings, GW4064 has been shown to attenuate lipopolysaccharide-induced inflammatory responses in liver tissues by modulating signaling pathways associated with inflammation and apoptosis . Such findings underscore the compound's potential utility in treating inflammatory liver diseases.

Mechanism of Action

Process and Data

GW4064 exerts its effects primarily through activation of the Farnesoid X receptor, which regulates gene expression related to bile acid metabolism. Upon binding to this receptor, GW4064 induces conformational changes that promote the recruitment of coactivators and subsequent transcriptional activation of target genes.

Research has demonstrated that GW4064 also activates multiple G protein-coupled receptors, such as histamine receptors, which may contribute to its effects on cellular signaling pathways involved in apoptosis and inflammation . This dual mechanism highlights GW4064's versatility as a pharmacological agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical Properties

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .

Applications

Scientific Uses

GW4064 has shown promise in various scientific applications:

  • Metabolic Research: Investigated for its role in modulating lipid metabolism and preventing hepatic steatosis.
  • Cancer Therapy: Explored for potential use in cancer treatment due to its ability to induce apoptosis in cancer cells independent of Farnesoid X receptor activation.
  • Inflammatory Diseases: Studied for its anti-inflammatory properties, particularly in models of liver inflammation induced by lipopolysaccharides .

Properties

CAS Number

278779-30-9

Product Name

GW4064

IUPAC Name

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid

Molecular Formula

C28H22Cl3NO4

Molecular Weight

542.8 g/mol

InChI

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+

InChI Key

BYTNEISLBIENSA-MDZDMXLPSA-N

SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GW 4064
GW-4064
GW4064

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl

Isomeric SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.